2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylmethyl)-2,6-diazaspiro[34]octane is a spirocyclic compound that features a unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane can be achieved through various annulation strategies. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of the four-membered ring. These synthetic routes typically employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of spirocyclic compound synthesis, such as the use of spirocyclic building blocks and functionalization of drug-like compounds, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into binding sites on proteins and other biomolecules in unique ways, potentially leading to novel biological effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane include other spirocyclic compounds, such as:
- Spiro[5.5]undecane
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Spiropyran
Uniqueness
What sets this compound apart from these similar compounds is its specific spirocyclic structure and the presence of the diphenylmethyl group. This unique combination of structural features allows it to explore different regions of chemical space and interact with biological targets in ways that other spirocyclic compounds may not .
Properties
IUPAC Name |
2-benzhydryl-2,7-diazaspiro[3.4]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)21-14-19(15-21)11-12-20-13-19/h1-10,18,20H,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMQBAASXLKRNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258472 |
Source
|
Record name | 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250443-61-8 |
Source
|
Record name | 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1250443-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.